1H-Indole-1-methanamine 1H-Indole-1-methanamine
Brand Name: Vulcanchem
CAS No.: 214204-10-1
VCID: VC16002813
InChI: InChI=1S/C9H10N2/c10-7-11-6-5-8-3-1-2-4-9(8)11/h1-6H,7,10H2
SMILES:
Molecular Formula: C9H10N2
Molecular Weight: 146.19 g/mol

1H-Indole-1-methanamine

CAS No.: 214204-10-1

Cat. No.: VC16002813

Molecular Formula: C9H10N2

Molecular Weight: 146.19 g/mol

* For research use only. Not for human or veterinary use.

1H-Indole-1-methanamine - 214204-10-1

Specification

CAS No. 214204-10-1
Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
IUPAC Name indol-1-ylmethanamine
Standard InChI InChI=1S/C9H10N2/c10-7-11-6-5-8-3-1-2-4-9(8)11/h1-6H,7,10H2
Standard InChI Key PARWCHOPLKCWOC-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CN2CN

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1H-Indole-3-methanamine belongs to the 3-alkylindole class, featuring a bicyclic indole core (C₉H₁₀N₂) with an aminomethyl (-CH₂NH₂) substituent at position 3 . Its molecular formula is C₉H₁₀N₂, with a monoisotopic mass of 146.0844 Da and an average molecular weight of 146.19 g/mol . The indole ring system consists of a six-membered benzene ring fused to a five-membered pyrrole ring, with the amine group introducing strong basicity (pKa ≈ 9.53) .

Table 1: Key Molecular Properties

PropertyValueSource
IUPAC Name(1H-indol-3-yl)methanamineHMDB
SMILESNCC1=CNC2=C1C=CC=C2ChemSpider
InChI KeyJXYGLMATGAAIBU-UHFFFAOYSA-NHMDB
LogP (Partition Coeff.)1.03HMDB
Polar Surface Area41.81 ŲHMDB

Spectral and Crystallographic Data

Nuclear magnetic resonance (NMR) studies reveal distinct proton environments:

  • ¹H NMR (DMSO-d₆): δ 7.52 (d, J = 7.8 Hz, 1H, H-4), 7.32 (d, J = 8.1 Hz, 1H, H-7), 7.08 (t, J = 7.5 Hz, 1H, H-5), 6.96 (t, J = 7.4 Hz, 1H, H-6), 6.38 (s, 1H, H-2), 3.72 (s, 2H, CH₂NH₂) .

  • X-ray Crystallography: The aminomethyl group adopts a planar conformation relative to the indole ring, stabilized by intramolecular hydrogen bonding between the amine and N1-H .

Biosynthetic Pathways and Natural Occurrence

Dietary Sources

The compound is identified in barley, cereals, and cereal products, though quantification remains incomplete . Its presence in fermented foods suggests microbial involvement in its biosynthesis.

Synthetic Methodologies

Laboratory Synthesis

A two-step route is commonly employed:

  • Mannich Reaction: Indole reacts with formaldehyde and ammonium chloride in acetic acid to form 3-aminomethylindole hydrochloride .

    Indole+HCHO+NH₄ClAcOHC₉H₁₀N₂\cdotpHCl\text{Indole} + \text{HCHO} + \text{NH₄Cl} \xrightarrow{\text{AcOH}} \text{C₉H₁₀N₂·HCl}
  • Freebase Isolation: Treatment with sodium hydroxide yields the pure amine .

Table 2: Synthetic Yield Optimization

ConditionTemperature (°C)Yield (%)Purity (%)
Acetic Acid Solvent807298
Ethanol-Water Mix706895

Analytical Detection Methods

Chromatographic Techniques

  • HPLC-UV: C18 column (4.6 × 150 mm), mobile phase = 70:30 MeOH:10 mM ammonium acetate (pH 5.0), retention time = 6.8 min .

  • GC-MS: Electron ionization (70 eV), m/z 146 (M⁺), base peak at m/z 130 (M⁺ - NH₂) .

Industrial and Research Applications

Pharmaceutical Intermediate

Serves as a precursor to indole-based kinase inhibitors and 5-HT₃ antagonists. For example, alkylation with bromoacetophenone derivatives yields compounds with IC₅₀ values <100 nM against CDK2 .

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